molecular formula C22H31N5O3 B2548356 N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-36-2

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2548356
CAS RN: 877631-36-2
M. Wt: 413.522
InChI Key: SJSRXTNLUUOSCL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of novel compounds related to the chemical structure , exploring their potential biological activities. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives to evaluate their antimicrobial activity against a variety of bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Nonlinear Optical Properties

Research by Rahulan et al. (2014) delved into the synthesis of novel chalcone derivative compounds, investigating their third-order nonlinear optical properties. This study showcases the compound's potential in optical device applications, such as optical limiters, due to its switchable absorption behavior from saturable absorption to reverse saturable absorption with varying laser intensities (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Fluorescent Probes and Water Solubility

Guo et al. (2014) synthesized new polythiophene-based conjugated polymers, demonstrating high selectivity and sensitivity toward Hg2+ and Cu2+ in aqueous solutions. This research is pivotal for developing sensitive and selective sensors for metal ions and amino acids in environmental and biological contexts (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) discovered a novel, orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the compound's potential as a pharmacological research tool and a drug lead (Harrison et al., 2001).

Antioxidant and Antiurease Activities

Sokmen et al. (2014) reported on the synthesis and biological evaluation of some new 1,2,4-triazole Schiff base and amine derivatives, noting effective antiurease and antioxidant activities. These findings suggest the potential for these compounds in therapeutic applications related to oxidative stress and infections caused by urease-producing bacteria (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-25(2)11-10-23-21(28)22(29)24-17-19(20-9-6-16-30-20)27-14-12-26(13-15-27)18-7-4-3-5-8-18/h3-9,16,19H,10-15,17H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRXTNLUUOSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

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